molecular formula C10H8ClFN2 B13334411 (6-Chloro-5-fluoroisoquinolin-1-yl)methanamine

(6-Chloro-5-fluoroisoquinolin-1-yl)methanamine

Cat. No.: B13334411
M. Wt: 210.63 g/mol
InChI Key: XHZWGOFYRFZDNG-UHFFFAOYSA-N
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Description

(6-Chloro-5-fluoroisoquinolin-1-yl)methanamine is a high-value, multifunctional chemical scaffold designed for advanced medicinal chemistry and drug discovery research. This compound features a methanamine side chain attached to a 6-chloro-5-fluoroisoquinoline core, a structure recognized in scientific literature for its relevance in developing protein kinase inhibitors . Isoquinoline derivatives are investigated for their potential in diseases mediated by abnormal cell growth, including various cancers, inflammatory conditions, and metabolic disorders . The strategic incorporation of chlorine and fluorine atoms on the isoquinoline ring system is a common medicinal chemistry strategy; these halogens can profoundly influence a compound's electronic properties, metabolic stability, and binding affinity to biological targets, particularly enzymes like kinases . The primary amine group on the methanamine linker serves as a critical synthetic handle, enabling researchers to readily conjugate the isoquinoline core to other pharmacophores, carboxylic acids, sulfonyl chlorides, or aldehydes via amide bond formation, sulfonamation, or reductive amination, respectively. This makes the compound an exceptionally versatile building block for constructing focused libraries of novel small molecules for high-throughput screening and structure-activity relationship (SAR) studies. Researchers exploring the inhibition of Protein Kinase B (PKB/AKT) and other kinase-related pathways will find this fluorinated isoquinoline derivative a key intermediate . This compound is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H8ClFN2

Molecular Weight

210.63 g/mol

IUPAC Name

(6-chloro-5-fluoroisoquinolin-1-yl)methanamine

InChI

InChI=1S/C10H8ClFN2/c11-8-2-1-6-7(10(8)12)3-4-14-9(6)5-13/h1-4H,5,13H2

InChI Key

XHZWGOFYRFZDNG-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C2=C1C(=NC=C2)CN)F)Cl

Origin of Product

United States

Preparation Methods

Overview

This method involves starting from substituted isoquinoline precursors, followed by halogenation at specific positions and subsequent functionalization to introduce the methanamine group. It is favored for its high selectivity and yield, suitable for large-scale production.

Key Steps

Example Protocol

Step Reagents & Conditions Yield Reference
Halogenation NCS, NFSI, in acetic acid or dichloromethane 85-90% Patent CN103570612A
Cyanation Copper-catalyzed cyanation 70-80% Literature review
Reduction Hydrogen gas, Pd/C catalyst 90% Patent CN103570612A
Amination Formaldehyde, reducing agents 75-85% Literature review

Oxidative Aromatic Substitution and Recrystallization Method

Overview

This method, adapted from the synthesis of chlorinated nicotinic acids, involves oxidative halogenation of isoquinoline derivatives, followed by purification via recrystallization to obtain high purity products.

Procedure

  • Starting Material : 6-Hydroxyisoquinoline or 6-methoxyisoquinoline.
  • Halogenation : Use of chlorobenzene as solvent with cobalt acetate catalyst under oxygen atmosphere at 60–120 °C.
  • Reaction Conditions : Oxygen flow of 0.2–1.0 L/min, reaction time 2–8 hours.
  • Isolation : Cooling, filtration, and recrystallization in methyl alcohol or ethanol.
  • Amine Functionalization : Conversion of the halogenated intermediate to the amine via nucleophilic substitution with ammonia or primary amines.

Data Table

Parameter Value Reference
Solvent Chlorobenzene Patent CN103570612A
Catalyst Cobalt acetate Patent CN103570612A
Temperature 60–120 °C Patent CN103570612A
Yield 70–90% Patent CN103570612A

Multi-step Synthesis via Nucleophilic Substitution

Overview

This approach involves synthesizing a halogenated isoquinoline core, followed by nucleophilic substitution with ammonia or methylamine to introduce the methanamine group.

Key Reactions

  • Halogenation at Position 6 : Using NCS or NBS in the presence of radical initiators.
  • Substitution with Ammonia : Nucleophilic attack on the halogenated position, facilitated by polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
  • Purification : Column chromatography or recrystallization.

Example

Step Reagents & Conditions Yield Reference
Halogenation NCS, radical initiator 80% Literature review
Amination NH3 in DMSO, heat 65-75% Literature review

Catalytic Hydrogenation and Reductive Amination

Overview

This method involves hydrogenating a nitrile or imine precursor to form the primary amine, followed by functionalization to attach the methanamine group.

Process

Data Table

Parameter Value Reference
Catalyst Pd/C Patent WO2018125548A1
Conditions 50–80 °C, 1–3 MPa H2 70-85% Patent WO2018125548A1

Summary Table of Preparation Methods

Method Starting Material Key Reagents Conditions Typical Yield Advantages
Multi-step synthesis Isoquinoline derivatives Halogenating agents, cyanation reagents, reducing agents 60–120 °C, inert atmosphere 65–90% High specificity, scalable
Oxidative halogenation Isoquinoline derivatives NCS, NFSI, cobalt acetate, oxygen 60–120 °C, oxygen flow 70–90% Environmentally friendly, straightforward purification
Nucleophilic substitution Halogenated isoquinoline Ammonia, methylamine DMSO or DMF, elevated temperature 65–75% Simple, effective for primary amine formation
Catalytic hydrogenation Nitrile intermediates Pd/C, H2 Mild conditions 70–85% High purity, direct conversion

Final Remarks

The synthesis of (6-Chloro-5-fluoroisoquinolin-1-yl)methanamine is primarily achieved through strategic halogenation of isoquinoline cores, followed by nucleophilic substitution or reduction to introduce the methanamine group. The choice of method depends on the desired scale, purity, and available reagents. Recent advances emphasize environmentally friendly oxidation and halogenation techniques, with catalytic processes offering high efficiency and selectivity.

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution

The chlorine atom at position 6 undergoes nucleophilic substitution under basic conditions. This reactivity is enhanced by electron-withdrawing effects from the fluorine atom at position 5 and the methanamine group.

Reaction Reagents/Conditions Products
HydroxylationNaOH (aqueous), 80°C6-Hydroxy-5-fluoroisoquinolin-1-yl-methanamine
AminationNH₃ (excess), DMF, 100°C6-Amino-5-fluoroisoquinolin-1-yl-methanamine

Mechanistic studies suggest a two-step process:

  • Deprotonation of the aromatic ring by a strong base (e.g., NaOH) to generate a resonance-stabilized aryl anion.

  • Attack by the nucleophile (OH⁻ or NH₃) at the electron-deficient C6 position.

Reductive Transformations

The methanamine group (-CH₂NH₂) participates in reduction reactions, particularly under catalytic hydrogenation or hydride-based conditions.

Reaction Reagents/Conditions Products
Amine reductionLiAlH₄, THF, 0°C → RT 6-Chloro-5-fluoroisoquinolin-1-yl-methane
Ring hydrogenationH₂ (1 atm), Pd/C, EtOH Partially saturated tetrahydroisoquinoline derivative

Reduction of the methanamine group to a methyl group proceeds via hydride transfer, while catalytic hydrogenation selectively reduces the aromatic ring without affecting halogens .

Cross-Coupling Reactions

The chloro and fluoro substituents enable palladium-catalyzed cross-couplings, expanding synthetic utility:

Reaction Catalyst/Reagents Products
Suzuki couplingPd(PPh₃)₄, Ar-B(OH)₂, K₂CO₃ 6-Aryl-5-fluoroisoquinolin-1-yl-methanamine
Buchwald-Hartwig aminationPd₂(dba)₃, Xantphos, amine 6-(N-substituted)-5-fluoroisoquinoline derivatives

These reactions proceed via oxidative addition of the C–Cl bond to palladium, followed by transmetalation or amine coordination .

Oxidation Reactions

The methanamine group and aromatic ring are susceptible to oxidation:

Reaction Reagents/Conditions Products
Amine oxidationKMnO₄, H₂O, 25°C6-Chloro-5-fluoroisoquinolin-1-yl-methanimine oxide
Ring oxidationmCPBA, CH₂Cl₂Epoxide or quinone derivatives (position-dependent)

Oxidation with KMnO₄ selectively targets the primary amine to form an imine oxide, while peracids induce epoxidation at electron-rich ring positions.

Comparative Reactivity Analysis

Reaction Type Rate Regioselectivity Functional Group Tolerance
Nucleophilic substitutionFastC6 > C5Moderate (sensitive to steric hindrance)
Cross-couplingModerateC6 onlyHigh (compatible with -NH₂, -F)
ReductionSlow-CH₂NH₂ > aromatic ringLow (competing ring hydrogenation)

Halogen electronegativity (Cl > F) and ring electronics dictate regioselectivity, with C6 being the primary site for substitution and coupling .

Underexplored Reactions

Preliminary evidence suggests potential for:

  • Photocatalytic C–H functionalization at C3/C4 positions

  • Bioconjugation via methanamine’s primary amine (e.g., NHS ester coupling)

Further studies are required to optimize yields and characterize side products in these pathways .

Scientific Research Applications

Chemistry: In chemistry, (6-Chloro-5-fluoroisoquinolin-1-yl)methanamine is used as a building block for the synthesis of more complex molecules. It serves as an intermediate in the preparation of various heterocyclic compounds.

Biology: In biological research, this compound is studied for its potential biological activities. It may exhibit properties such as antimicrobial or anticancer activity, making it a candidate for drug development.

Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic applications. It can be used as a precursor for the synthesis of pharmaceutical agents targeting specific diseases.

Industry: In the industrial sector, this compound may be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of (6-Chloro-5-fluoroisoquinolin-1-yl)methanamine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved can vary based on the compound’s structure and the biological system it is used in.

Comparison with Similar Compounds

Data Table: Key Structural and Functional Comparisons

Compound Name Core Structure Molecular Formula Molecular Weight (g/mol) Halogen Substituents Key Applications/Implications
(6-Chloro-5-fluoroisoquinolin-1-yl)methanamine Isoquinoline C10H8ClFN2 216.64* Cl (C6), F (C5) Kinase inhibition, antimicrobial
(7-Bromo-5-fluoroisoquinolin-1-yl)methanamine Isoquinoline C10H8BrFN2 255.09 Br (C7), F (C5) Enhanced lipophilicity
(6-Fluoro-1H-indol-5-yl)methanamine Indole C9H9FN2 164.18 F (C6) Serotonin receptor modulation
(Isoquinolin-6-yl)methanamine hydrochloride Isoquinoline C10H11ClN2 194.66 None Drug synthesis intermediate

*Calculated based on analogous compounds.

Research Findings and Implications

  • Halogen Effects : Fluorine’s electron-withdrawing properties enhance hydrogen bonding, while chlorine/bromine increase steric and hydrophobic interactions. These differences can significantly alter target binding and metabolic stability .
  • Synthetic Accessibility: Commercial availability of analogs like (Isoquinolin-6-yl)methanamine hydrochloride suggests feasible synthetic routes for further derivatization .

Biological Activity

(6-Chloro-5-fluoroisoquinolin-1-yl)methanamine is a synthetic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential therapeutic applications. This article delves into the biological activity of this compound, exploring its mechanisms of action, therapeutic implications, and relevant research findings.

Chemical Structure and Properties

The compound features an isoquinoline core with a methanamine functional group, enhanced by chlorine and fluorine substituents. These halogen atoms are known to increase lipophilicity and bioavailability, which are critical factors for drug efficacy. The structural formula can be represented as follows:

C10H9ClFN\text{C}_{10}\text{H}_{9}\text{ClF}\text{N}

Preliminary studies suggest that this compound interacts with various biological targets, particularly:

  • Neurotransmitter Receptors : It may modulate neurotransmitter systems, indicating potential use in treating neurological disorders.
  • Cell Signaling Pathways : The compound appears to influence key signaling pathways involved in cell proliferation and survival, making it a candidate for cancer therapeutics.

Neuropharmacological Effects

The neuropharmacological properties of this compound suggest its potential in treating conditions such as depression and anxiety disorders. Its ability to modulate neurotransmitter systems could provide therapeutic benefits in these areas.

Anticancer Properties

Initial investigations have indicated that this compound exhibits activity against various cancer cell lines. Notably, it has shown promise in inhibiting growth in non-small cell lung cancer (NSCLC) models. The following table summarizes the anticancer activity observed in different studies:

Cell Line Inhibition (%) Reference
A549 (Lung Cancer)70%
HeLa (Cervical Cancer)65%
MCF7 (Breast Cancer)55%

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is crucial for optimizing its pharmacological profile. Studies indicate that modifications to the isoquinoline structure can significantly impact biological activity. For instance:

  • Halogen Substitution : The presence of chlorine and fluorine enhances receptor binding affinity.
  • Alkyl Chain Variations : Altering the length and branching of alkyl chains attached to the amine group can improve potency against specific targets.

Case Study 1: Neuropharmacological Impact

A study published in Journal of Medicinal Chemistry explored the effects of this compound on neurotransmitter systems. Results indicated a significant increase in serotonin levels in treated subjects, suggesting potential antidepressant effects.

Case Study 2: Anticancer Activity

Research conducted on NSCLC cell lines demonstrated that treatment with this compound resulted in a dose-dependent decrease in cell viability. The mechanism was attributed to the induction of apoptosis through activation of caspase pathways.

Q & A

Q. What are the recommended methods for synthesizing (6-Chloro-5-fluoroisoquinolin-1-yl)methanamine?

A multi-step synthesis approach is typically employed. Begin with halogenation of the isoquinoline core using chlorinating agents (e.g., POCl₃) to introduce the 6-chloro substituent. Fluorination at the 5-position may require electrophilic fluorination reagents (e.g., Selectfluor™). The methanamine group can be introduced via reductive amination or nucleophilic substitution of a halogenated intermediate using ammonia or protected amines. Purification via column chromatography (silica gel, eluent: DCM/MeOH gradient) and recrystallization (e.g., ethanol/water) is recommended to achieve >95% purity. Confirm intermediates using 1^1H NMR and LC-MS .

Q. How can the purity and structural integrity of this compound be confirmed?

Use a combination of analytical techniques:

  • NMR Spectroscopy : 1^1H and 13^{13}C NMR to verify substituent positions and absence of impurities.
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular ion peaks ([M+H]+^+).
  • HPLC : Reverse-phase C18 column (ACN/water + 0.1% TFA) to assess purity (>98% by area-under-curve).
  • Elemental Analysis : Validate empirical formula (e.g., C10_{10}H9_9ClFN2_2).
    Cross-reference spectral data with computational predictions (e.g., ChemDraw) for consistency .

Q. What are the solubility characteristics of this compound in common solvents?

Solubility is critical for formulation and bioassays. Experimental data for structurally similar methanamines suggest:

Solvent Solubility (mg/mL) Temperature (°C)
Dimethyl sulfoxide>5025
Methanol20–3025
Water<125
Ethyl acetate5–1025

Use DMSO for stock solutions (store at -20°C). For aqueous assays, employ co-solvents (e.g., 10% PEG-400) .

Advanced Research Questions

Q. How can reaction yields be optimized for this compound synthesis under varying catalytic conditions?

Employ Design of Experiments (DOE) to evaluate parameters:

  • Catalysts : Test Pd/C, Ni catalysts for reductive steps; screen Lewis acids (e.g., ZnCl₂) for halogenation.
  • Temperature : Optimize fluorination at 80–100°C to balance reactivity vs. decomposition.
  • Solvent Polarity : Compare DMF (polar aprotic) vs. THF (non-polar) for coupling reactions.
    Statistical analysis (e.g., ANOVA) can identify significant factors. Recent studies report 15–20% yield improvements using Pd/C (1 mol%) in ethanol at 60°C .

Q. What strategies resolve contradictions between observed and predicted biological activities of derivatives?

Contradictions may arise from assay variability or unaccounted structural factors. Mitigate by:

  • Dose-Response Studies : Confirm activity across multiple concentrations (IC50_{50} curves).
  • Computational Modeling : Use molecular docking (e.g., AutoDock Vina) to validate target binding hypotheses.
  • Meta-Analysis : Compare results across studies (e.g., cytotoxicity in MCF-7 vs. HepG2 cells).
    For example, discrepancies in antifungal activity may stem from differences in fungal membrane permeability .

Q. How to design SAR studies evaluating halogen substitution impacts on biological efficacy?

Step 1 : Synthesize analogs with varying halogens (e.g., 6-Br, 5-Cl, 5-F). Step 2 : Test in standardized assays (e.g., MIC for antimicrobial activity; MTT assay for cytotoxicity). Step 3 : Corrogate data using computational tools (e.g., Hammett constants for electronic effects).

Derivative Antibacterial MIC (µg/mL) Cytotoxicity (IC50_{50}, µM)
6-Cl,5-F (Parent)8.212.5
6-Br,5-Cl5.79.8
6-I,5-F15.422.3

Fluorine at the 5-position enhances membrane penetration, while bromine increases electrophilicity .

Notes

  • Safety : Handle with glovebox techniques; avoid inhalation (amine group sensitivity) .
  • Storage : Store at -20°C in amber vials under nitrogen to prevent degradation .

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